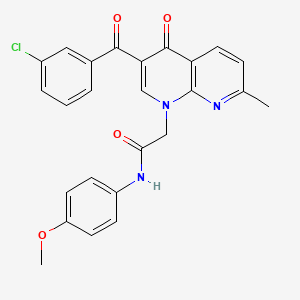
3-(3-methoxyphenyl)-1-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of related pyrazole derivatives involves condensation reactions, cyclization, and the application of various reagents to introduce specific functional groups. For example, novel pyrazole derivatives have been synthesized characterized by spectral and X-ray crystal structure analyses, confirming the intricacies of their synthesis processes (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including our compound of interest, is often elucidated using X-ray crystallography, NMR, and mass spectrometry. For instance, ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, a related compound, demonstrated significant intramolecular and intermolecular hydrogen bonding, highlighting the complexity of these molecules' structures (Wu et al., 2005).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, including nucleophilic substitutions and cyclization reactions, to form complex structures. These reactions are critical for synthesizing targeted molecular frameworks and elucidating their chemical properties. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from amino-N-aryl-pyrazoles reveals the versatility and reactivity of these compounds (Hassan et al., 2015).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including the compound of interest, are characterized by their thermal stability, melting points, and solubility in various solvents. These properties are essential for their potential application in material science and pharmaceuticals. The study by Kumara et al. revealed that the compound was thermally stable up to 190°C, indicating its robustness (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity, electrophilic and nucleophilic regions, and potential for forming supramolecular structures, are pivotal in understanding the compound's interactions and functionalities. The Hirshfeld surface analysis and DFT calculations provide insights into these aspects, enabling the prediction of reactivity and interaction patterns (Kumara et al., 2018).
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been a significant focus of research. These compounds, including variations like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, have been synthesized through reactions involving hydrazine hydrate in ethanol and further modification to yield pyrazolo[1,5-a]pyrimidine derivatives. The structures of these synthesized compounds are established based on elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activity
These compounds have been evaluated for in vitro cytotoxic activity against various cancer cell lines, demonstrating significant potential in cancer research. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their relevance in anticancer studies (Hassan, Hafez, & Osman, 2014).
Anti-inflammatory and Analgesic Activities
Novel heterocyclic compounds derived from similar chemical frameworks have been synthesized and tested for anti-inflammatory and analgesic activities. These studies show that certain derivatives exhibit significant COX-2 inhibitory activity, along with promising analgesic and anti-inflammatory effects, comparing favorably with standard drugs in some cases (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Research on pyrazole derivatives has also extended to evaluating their antimicrobial efficacy. Some compounds in this category have shown good to excellent antimicrobial activity, highlighting their potential as bases for developing new antimicrobial agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[2-(2-oxopyrimidin-1-yl)ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-22-16(12-15(21-22)13-5-3-6-14(11-13)26-2)17(24)19-8-10-23-9-4-7-20-18(23)25/h3-7,9,11-12H,8,10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTUMOZRMKMNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCN3C=CC=NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-1-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2480289.png)
![2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2480290.png)
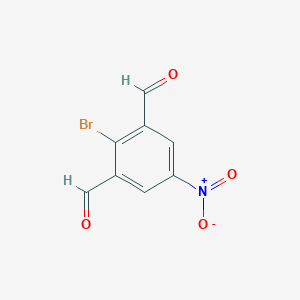
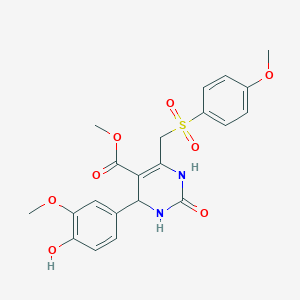
![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B2480295.png)
![Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate](/img/structure/B2480298.png)
![3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2480299.png)
![N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2480301.png)
![[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2480303.png)
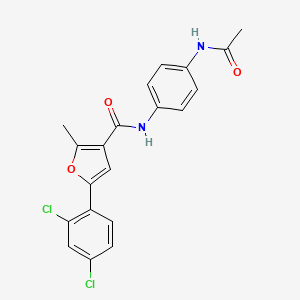
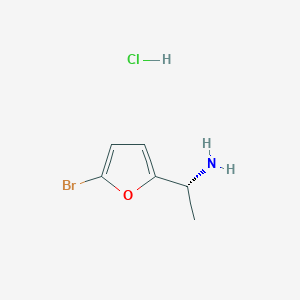
![2-(4-Bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one](/img/structure/B2480308.png)
